3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by functionalization to introduce the propanoic acid moiety. Key steps include cyclization reactions, often facilitated by catalysts and specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
Scientific Research Applications
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its therapeutic potential in treating diseases related to kinase activity, such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases, such as mTOR and PI3K. These kinases are involved in critical cellular pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, the compound can modulate these pathways, potentially leading to therapeutic effects in diseases where these pathways are dysregulated .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidine: Another related compound with variations in the ring structure and functional groups.
Uniqueness
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the propanoic acid moiety.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)2-1-9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,1-5H2,(H,14,15) |
InChI Key |
NIXBHHIEYXOMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.